N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide
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Overview
Description
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methoxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 4-(benzyloxy)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: The major products are typically oxides or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: The products depend on the nucleophile used but generally involve the replacement of the benzyloxy or methoxy groups.
Scientific Research Applications
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-fluoroaniline
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}aceto hydrazide
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-bromophenyl)sulfonyl]-1-piperazinyl}aceto hydrazide
Uniqueness
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide is unique due to the presence of both benzyloxy and methoxy groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
302909-73-5 |
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Molecular Formula |
C22H20N2O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-methoxy-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H20N2O3/c1-26-20-13-9-19(10-14-20)22(25)24-23-15-17-7-11-21(12-8-17)27-16-18-5-3-2-4-6-18/h2-15H,16H2,1H3,(H,24,25)/b23-15+ |
InChI Key |
JLLQDUMBBKQCNK-HZHRSRAPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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